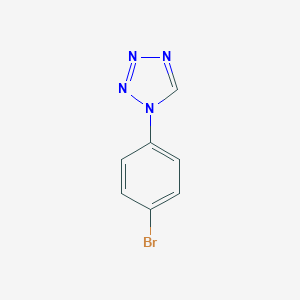
Calcium digallium tetrasulphide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Calcium digallium tetrasulphide is a compound that has gained significant attention in the scientific community due to its unique properties. It is a semiconductor material that exhibits excellent optical and electrical properties, making it an ideal candidate for various applications in electronics and optoelectronics.
Mécanisme D'action
The mechanism of action of Calcium digallium tetrasulphide is not fully understood. However, it is believed that the compound's unique properties, such as its bandgap and electron mobility, play a crucial role in its mechanism of action. The compound's bandgap determines the energy required to excite an electron from the valence band to the conduction band, while its electron mobility determines the rate at which the electrons move through the material.
Effets Biochimiques Et Physiologiques
Calcium digallium tetrasulphide has not been extensively studied for its biochemical and physiological effects. However, some studies have suggested that the compound may have potential applications in biomedicine, such as in drug delivery and imaging. The compound's unique optical and electrical properties make it an ideal candidate for these applications.
Avantages Et Limitations Des Expériences En Laboratoire
Calcium digallium tetrasulphide has several advantages for lab experiments, including its high electron mobility, excellent photoluminescence characteristics, and stability at high temperatures. However, the compound's synthesis method is relatively complex and requires specialized equipment and expertise. Additionally, the compound's toxicity and potential environmental impact need to be considered when working with it in the laboratory.
Orientations Futures
There are several future directions for Calcium digallium tetrasulphide research. One potential area of research is the development of more efficient and cost-effective synthesis methods. Another area of research is the optimization of the compound's properties for specific applications, such as in solar cells and biomedicine. Additionally, the compound's potential environmental impact needs to be further studied to ensure its safe use in various applications.
Conclusion:
Calcium digallium tetrasulphide is a compound with unique properties that make it an ideal candidate for various applications in electronics, optoelectronics, and biomedicine. Its high electron mobility, excellent photoluminescence characteristics, and stability at high temperatures make it an attractive material for these applications. However, the compound's synthesis method is relatively complex, and its toxicity and potential environmental impact need to be considered when working with it in the laboratory. Further research is needed to optimize the compound's properties for specific applications and ensure its safe use.
Méthodes De Synthèse
Calcium digallium tetrasulphide can be synthesized using various methods, including chemical vapor transport, solid-state reaction, and hydrothermal synthesis. The most common method is the solid-state reaction, which involves the reaction between calcium sulfide, gallium sulfide, and sulfur at high temperatures. The resulting product is then purified using various techniques such as vacuum sublimation and recrystallization.
Applications De Recherche Scientifique
Calcium digallium tetrasulphide has been extensively studied for its potential applications in various fields, including electronics, optoelectronics, and solar cells. It has been used as a semiconductor material in the fabrication of light-emitting diodes (LEDs), photodetectors, and solar cells. The compound's unique properties, such as its high electron mobility and excellent photoluminescence characteristics, make it an ideal candidate for these applications.
Propriétés
Numéro CAS |
12590-00-0 |
|---|---|
Nom du produit |
Calcium digallium tetrasulphide |
Formule moléculaire |
CaGa2S4 |
Poids moléculaire |
307.8 g/mol |
Nom IUPAC |
calcium;digallium;tetrasulfide |
InChI |
InChI=1S/Ca.2Ga.4S/q+2;2*+3;4*-2 |
Clé InChI |
ZWXGJPPNIDLVCQ-UHFFFAOYSA-N |
SMILES |
[S-2].[S-2].[S-2].[S-2].[Ca+2].[Ga+3].[Ga+3] |
SMILES canonique |
[S-2].[S-2].[S-2].[S-2].[Ca+2].[Ga+3].[Ga+3] |
Autres numéros CAS |
12590-00-0 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



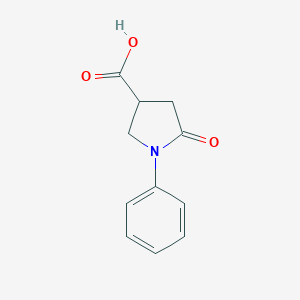
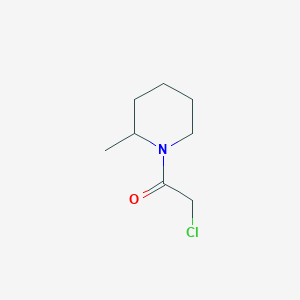

![1-Methyl-1H-benzo[d]imidazol-5-ol](/img/structure/B79548.png)
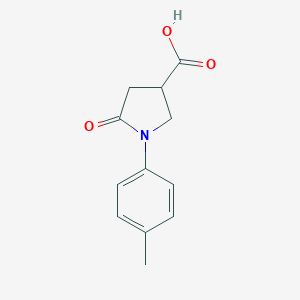
![2-Chloro-1-[4-(3-chlorophenyl)piperazin-1-yl]ethanone](/img/structure/B79555.png)
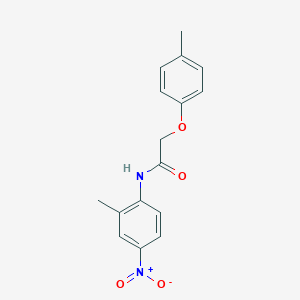
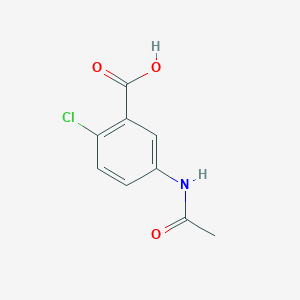
![(2Z)-3-(2-methylphenyl)-2-[(2-methylphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B79558.png)
![4-(1H-benzo[d]imidazol-2-yl)morpholine](/img/structure/B79559.png)
![5-[(2-Hydroxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B79560.png)
![1-[2-(piperidin-1-yl)ethyl]-1H-benzimidazol-2-amine](/img/structure/B79561.png)
